Methyl 3-amino-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate
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Description
“Methyl 3-amino-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate” is a chemical compound with the molecular formula C9H9N3O3S . It has an average mass of 239.251 Da and a monoisotopic mass of 239.036469 Da .
Synthesis Analysis
The synthesis of similar compounds has been achieved via the oxidative addition of the sodium salt of ethyl 2-halo-substituted-4-mercaptobenzoate to 2-amino-6-methyl-3,4-dihydro-4-oxo-7H-pyrrolo pyrimidine in the presence of iodine .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C1C2=C(N=CN1)SC(C(OC)=O)=C2C
. The InChI representation is 1S/C9H8N2O3S/c1-4-5-7(12)10-3-11-8(5)15-6(4)9(13)14-2/h3H,1-2H3,(H,10,11,12)
. Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, similar compounds have been synthesized via oxidative addition reactions .Physical and Chemical Properties Analysis
This compound has a molecular weight of 224.24 g/mol . It is a solid at room temperature .Mechanism of Action
Target of Action
Similar compounds have been shown to interact with proteins such as atf4 and nf-kb .
Mode of Action
It has been suggested that similar compounds may exert their effects through the inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway .
Biochemical Pathways
The compound appears to influence several biochemical pathways. It has been suggested that it may inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . This suggests that it may play a role in modulating inflammatory responses.
Result of Action
The compound has been suggested to have promising neuroprotective and anti-inflammatory properties . It has been shown to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Properties
IUPAC Name |
methyl 3-amino-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3S/c1-4-5-7(11-3-12(10)8(5)13)16-6(4)9(14)15-2/h3H,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCLAJTVNIHXKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)N)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601331408 |
Source
|
Record name | methyl 3-amino-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601331408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
11.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26661196 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
307324-80-7 |
Source
|
Record name | methyl 3-amino-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601331408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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